![molecular formula C26H16Cl2N4O6S2 B296101 6,6'-bis{N-[(4-chlorophenyl)sulfonyl]-1,3-benzoxazol-2-amine}](/img/structure/B296101.png)
6,6'-bis{N-[(4-chlorophenyl)sulfonyl]-1,3-benzoxazol-2-amine}
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Overview
Description
2,2’-Bis(4-chlorophenylsulfonylamino)-6,6’-bibenzoxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and sulfonamide groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(4-chlorophenylsulfonylamino)-6,6’-bibenzoxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2,2’-diamino-6,6’-bibenzoxazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(4-chlorophenylsulfonylamino)-6,6’-bibenzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2,2’-Bis(4-chlorophenylsulfonylamino)-6,6’-bibenzoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its structural stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-Bis(4-chlorophenylsulfonylamino)-6,6’-bibenzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(4-chlorophenyl)acetic acid
- 2,2’-Bis(4-chlorophenyl)ethanol
- 2,2’-Bis(4-chlorophenyl)amine
Uniqueness
Compared to similar compounds, 2,2’-Bis(4-chlorophenylsulfonylamino)-6,6’-bibenzoxazole stands out due to its unique combination of sulfonamide and benzoxazole groups. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H16Cl2N4O6S2 |
---|---|
Molecular Weight |
615.5 g/mol |
IUPAC Name |
4-chloro-N-[6-[2-[(4-chlorophenyl)sulfonylamino]-1,3-benzoxazol-6-yl]-1,3-benzoxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H16Cl2N4O6S2/c27-17-3-7-19(8-4-17)39(33,34)31-25-29-21-11-1-15(13-23(21)37-25)16-2-12-22-24(14-16)38-26(30-22)32-40(35,36)20-9-5-18(28)6-10-20/h1-14H,(H,29,31)(H,30,32) |
InChI Key |
ZAQRFDWVPWSIIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)Cl)Cl |
Origin of Product |
United States |
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